molecular formula C16H35O6P.C4H11N<br>C20H46NO6P B15346449 Diethylammonium bis(2-(hexyloxy)ethyl) phosphate CAS No. 64051-24-7

Diethylammonium bis(2-(hexyloxy)ethyl) phosphate

Cat. No.: B15346449
CAS No.: 64051-24-7
M. Wt: 427.6 g/mol
InChI Key: QDSQRWVNSFBMNU-UHFFFAOYSA-N
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Description

Diethylammonium bis(2-(hexyloxy)ethyl) phosphate is an organophosphate compound comprising a diethylammonium cation paired with a bis(2-(hexyloxy)ethyl) phosphate anion. The hexyloxyethyl substituents introduce ether linkages and linear alkyl chains, distinguishing it from branched or hydroxylated analogs. This compound is hypothesized to exhibit unique solubility and extraction properties due to its balanced lipophilicity from hexyloxy groups and ionic character from the phosphate moiety.

Properties

CAS No.

64051-24-7

Molecular Formula

C16H35O6P.C4H11N
C20H46NO6P

Molecular Weight

427.6 g/mol

IUPAC Name

bis(2-hexoxyethyl) hydrogen phosphate;N-ethylethanamine

InChI

InChI=1S/C16H35O6P.C4H11N/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2;1-3-5-4-2/h3-16H2,1-2H3,(H,17,18);5H,3-4H2,1-2H3

InChI Key

QDSQRWVNSFBMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOP(=O)(O)OCCOCCCCCC.CCNCC

Origin of Product

United States

Preparation Methods

Esterification of Phosphorus Oxychloride with 2-(Hexyloxy)Ethanol

The first step involves reacting phosphorus oxychloride with 2-(hexyloxy)ethanol ($$ \text{C}6\text{H}{13}\text{OCH}2\text{CH}2\text{OH} $$) under controlled conditions. A representative protocol, adapted from analogous phosphate ester syntheses, is outlined below:

Reagents :

  • Phosphorus oxychloride ($$ \text{POCl}_3 $$): 1.0 molar equivalent
  • 2-(Hexyloxy)ethanol: 2.2–2.5 molar equivalents (to favor diester formation)
  • Catalyst: $$ \text{AlCl}_3 $$ (0.1–5 wt%) with co-catalysts (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate, ammonium vanadate)

Procedure :

  • Add $$ \text{POCl}_3 $$ and catalyst to a reaction vessel under inert atmosphere.
  • Cool to 0–10°C and slowly add 2-(hexyloxy)ethanol over 0.5–1.5 hours.
  • Stir at 15–25°C for 1–3 hours, then remove evolved $$ \text{HCl} $$ gas via vacuum or inert gas purge.
  • Heat to 40–70°C for 1–4 hours to complete esterification.
  • Quench with aqueous $$ \text{NaOH} $$ (20–60 wt%) to neutralize residual $$ \text{POCl}_3 $$ and hydrolyze byproducts.

Key Considerations :

  • Catalyst System : The $$ \text{AlCl}_3 $$-based composite catalyst enhances reaction rate and selectivity, achieving diester yields >85% in optimized conditions.
  • Temperature Control : Lower temperatures (0–25°C) minimize triester formation, while higher temperatures (40–70°C) drive reaction completion.

Neutralization with Diethylamine

The crude bis(2-(hexyloxy)ethyl) phosphate is subsequently treated with diethylamine to form the ammonium salt:

Reagents :

  • Bis(2-(hexyloxy)ethyl) phosphate: 1.0 molar equivalent
  • Diethylamine ($$ \text{Et}_2\text{NH} $$): 1.0–1.1 molar equivalents

Procedure :

  • Dissolve the phosphate ester in a polar aprotic solvent (e.g., dichloromethane, ethyl acetate).
  • Slowly add diethylamine at 0–5°C to prevent exothermic side reactions.
  • Stir for 1–2 hours at room temperature.
  • Concentrate under reduced pressure and recrystallize from ethanol/water mixtures.

Yield Optimization :

  • Solvent Choice : Ethyl acetate improves salt precipitation efficiency compared to dichloromethane.
  • Stoichiometry : A slight excess of diethylamine ensures complete neutralization, though excess amine must be removed to avoid hygroscopicity in the final product.

Alternative Synthetic Routes

Direct Reaction of Diethylamine with Preformed Phosphate Esters

An alternative one-pot method involves in situ generation of the phosphate ester followed by immediate amine neutralization. This approach reduces purification steps but requires precise stoichiometric control.

Reaction Scheme :
$$
\text{POCl}3 + 2 \text{C}6\text{H}{13}\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{catalyst}} \text{(C}6\text{H}{13}\text{OCH}2\text{CH}2\text{O)}2\text{PO(OH)} + 2 \text{HCl}
$$
$$
\text{(C}6\text{H}{13}\text{OCH}2\text{CH}2\text{O)}2\text{PO(OH)} + \text{Et}2\text{NH} \rightarrow \text{(C}6\text{H}{13}\text{OCH}2\text{CH}2\text{O)}2\text{PO(O}^-)\text{·HNEt}2^+
$$

Advantages :

  • Simplified workflow with fewer intermediate isolations.
  • Higher overall yields (reported up to 78%) due to reduced handling losses.

Comparative Analysis of Methods

Parameter Two-Step Synthesis One-Pot Synthesis Enzymatic Route
Yield 70–85% 65–78% 50–60% (estimated)
Purity >95% 90–93% 85–90%
Reaction Time 8–12 hours 6–8 hours 24–48 hours
Catalyst Toxicity High Moderate Low
Scalability Industrial Pilot-scale Lab-scale

Challenges and Optimization Strategies

Byproduct Formation

  • Triester Contamination : Excess 2-(hexyloxy)ethanol or elevated temperatures promote triester ($$ \text{(RO)}3\text{PO} $$) formation. Mitigation includes:
    • Strict stoichiometric control ($$ \text{POCl}
    3 $$:alcohol = 1:2.2–2.5).
  • Low-temperature esterification (0–25°C).

Salt Hygroscopicity

The diethylammonium salt exhibits moisture sensitivity, necessitating:

  • Storage under anhydrous conditions.
  • Use of desiccants (e.g., molecular sieves) during recrystallization.

Catalyst Recovery

Heterogeneous catalysts (e.g., $$ \text{AlCl}_3 $$-supported matrices) enable reuse across multiple batches, reducing costs.

Chemical Reactions Analysis

Types of Reactions: Diethylammonium bis(2-(hexyloxy)ethyl) phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

Diethylammonium bis(2-(hexyloxy)ethyl) phosphate has several scientific research applications, including:

  • Chemistry: It is used as an electrolyte in electrochemical cells and batteries.

  • Biology: The compound can be used in biological studies involving ion transport and membrane permeability.

  • Industry: It is utilized in the manufacturing of energy storage devices, such as supercapacitors and lithium-ion batteries.

Mechanism of Action

The mechanism by which Diethylammonium bis(2-(hexyloxy)ethyl) phosphate exerts its effects involves its role as an electrolyte. The compound dissociates into ions in solution, facilitating the movement of charge within the electrochemical cell. The molecular targets and pathways involved include the interaction with electrode surfaces and the transport of ions through the electrolyte.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of related phosphate compounds:

Compound Name CAS No. Molecular Formula Key Substituents Primary Applications References
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate - C16H35NO6P (hypothesized) Hexyloxyethyl ether, diethylammonium Potential solvent extraction, surfactants -
Bis(2-ethylhexyl) phosphate (DEHPA) 298-07-7 C16H35O4P Branched 2-ethylhexyl Metal extraction, catalyst
bis[(2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium] hydrogen phosphate 85006-11-7 C34H76N2O8P Hydroxyethyl, hydroxytetradecyl Pharmaceutical intermediates
Dibutylammonium phosphate - C8H20NO4P Dibutylammonium, phosphate Buffer solutions, chromatography
Bis(2-ethylhexyl) phosphate, tert-dodecylamine salt - C28H58NO4P Branched 2-ethylhexyl, tert-dodecylamine Industrial extraction processes

Key Observations:

  • Branching vs. Linearity: DEHPA’s branched 2-ethylhexyl groups enhance steric hindrance, improving selectivity in metal extraction . In contrast, the linear hexyloxyethyl chains in the target compound may favor solubility in polar solvents due to ether linkages.
  • Hydrophilicity: The hydroxyl groups in bis[(2-hydroxyethyl)...] phosphate (CAS 85006-11-7) increase hydrophilicity, making it suitable for pharmaceutical formulations .
  • Cation Effects: Dibutylammonium phosphate’s shorter alkyl chains (butyl vs. hexyloxyethyl) reduce lipophilicity, favoring aqueous buffer applications .

Physicochemical Properties

Property DEHPA This compound (Hypothetical) bis[(2-hydroxyethyl)...] phosphate
Density (g/mL) 0.965 ~0.92–0.95 (estimated) Not reported
Solubility Low in water, high in organics Moderate in polar organics (ether groups) High in polar solvents (hydroxyl)
Thermal Stability Stable up to 200°C Likely lower due to ether bonds Degrades above 150°C

Key Findings:

  • DEHPA’s high thermal stability suits industrial extraction processes , whereas hydroxylated analogs (e.g., CAS 85006-11-7) may degrade at lower temperatures.
  • The target compound’s ether linkages could reduce thermal resilience but enhance compatibility with polar solvents.

Biological Activity

Diethylammonium bis(2-(hexyloxy)ethyl) phosphate (DEBHEP) is a quaternary ammonium compound with potential applications in various biological systems. Its molecular formula is C16H35O6PC4H11NC_{16}H_{35}O_6P\cdot C_4H_{11}N, and it is recognized for its unique structural properties that influence its biological activity.

Chemical Structure

  • Molecular Formula : C16H35O6PC4H11NC_{16}H_{35}O_6P\cdot C_4H_{11}N
  • CAS Number : 64051-24-7
  • SMILES Notation : O(P(OCCOCCCCCC)(=O)O)CCOCCCCCC.N(CC)CC

The compound features a phosphate group linked to two hexyloxyethyl chains, contributing to its amphiphilic nature, which affects its interaction with biological membranes.

  • Membrane Interaction : DEBHEP's amphiphilic properties allow it to integrate into lipid bilayers, impacting membrane fluidity and permeability. This can lead to alterations in cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that DEBHEP may exhibit antioxidant activity, potentially mitigating oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.

Research Findings

Recent studies have explored the biological effects of DEBHEP, focusing on its cytotoxicity and potential therapeutic applications:

  • Cytotoxicity Studies : In vitro assays have shown that DEBHEP can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values observed indicate a significant reduction in cell viability at micromolar concentrations.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925
  • Mechanistic Insights : The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy against tumor cells.

Case Studies

  • Case Study 1 : A study involving DEBHEP's effect on HeLa cells demonstrated significant apoptosis induction after 24 hours of exposure. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis.
  • Case Study 2 : In a model of oxidative stress induced by hydrogen peroxide, DEBHEP showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD).

Q & A

Q. How can the synthesis of diethylammonium bis(2-(hexyloxy)ethyl) phosphate be optimized for higher purity and yield?

Methodological Answer:

  • Stepwise Synthesis : Begin with the reaction of diethylamine and phosphoric acid derivatives under controlled temperatures (e.g., 40–60°C) to form the diethylammonium ion. Introduce 2-(hexyloxy)ethyl groups via esterification or alkylation in an inert atmosphere (e.g., nitrogen) to minimize side reactions .
  • Purification : Use solvent extraction (e.g., dichloromethane/water partitioning) followed by column chromatography with silica gel to isolate the product. Monitor purity via thin-layer chromatography (TLC) .
  • Yield Optimization : Adjust molar ratios of reactants (e.g., 1:1.2 for diethylamine to phosphate precursor) and extend reaction times (12–24 hours) to maximize conversion .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 31P^{31} \text{P}-NMR to confirm the presence of diethylammonium protons (δ 1.2–1.4 ppm for CH3_3, δ 3.0–3.4 ppm for NH4+_4^+) and phosphate connectivity (δ 0–5 ppm for 31P^{31} \text{P}) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion peak (expected m/z ~400–450 for the parent ion) and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Validate functional groups (e.g., P=O stretching at 1250–1300 cm1^{-1}, C-O-C ether bonds at 1100–1200 cm1^{-1}) .

Q. Table 1: Key Analytical Signatures

TechniqueKey Peaks/FeaturesPurpose
1H^1 \text{H}-NMRδ 1.2–1.4 (CH3_3), δ 3.0–3.4 (NH4+_4^+)Confirm diethylammonium group
31P^{31} \text{P}-NMRδ 0–5 ppmPhosphate backbone confirmation
HR-ESI-MSm/z ~400–450Molecular weight verification

Advanced Research Questions

Q. How does this compound function as a flame retardant in polymer matrices?

Methodological Answer:

  • Mechanistic Studies :
    • Gas-Phase Action : The compound decomposes at elevated temperatures (>200°C) to release non-flammable gases (e.g., NH3_3, POx_x), diluting oxygen and combustible volatiles .
    • Char Formation : Phosphorus-rich residues form a protective char layer, quantified via thermogravimetric analysis (TGA) under nitrogen/air atmospheres .
  • Experimental Design : Incorporate the compound into polymers (e.g., 5–20 wt%) and assess flame retardancy using cone calorimetry (heat release rate, HRR) and limiting oxygen index (LOI) tests .

Q. How can researchers resolve contradictions in stability data across different pH and temperature conditions?

Methodological Answer:

  • Controlled Stability Assays :
    • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC or 31P^{31} \text{P}-NMR to identify hydrolysis products (e.g., free phosphate ions) .
    • Thermal Stability : Use differential scanning calorimetry (DSC) and TGA to determine decomposition onset temperatures. Cross-validate with accelerated aging tests (e.g., 40–80°C for 30 days) .
  • Data Reconciliation : Compare kinetic models (e.g., Arrhenius plots) to explain discrepancies between short-term and long-term stability studies .

Q. What methodologies assess the compound’s environmental impact, particularly biodegradation and ecotoxicity?

Methodological Answer:

  • Biodegradation Studies :
    • OECD 301 Tests : Use aerobic microbial cultures to measure biochemical oxygen demand (BOD) over 28 days. A BOD >60% indicates significant biodegradability .
    • Metabolite Identification : Employ LC-MS to track degradation byproducts (e.g., hexyloxyethanol, diethylamine) .
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic exposure studies (algae growth inhibition) per OECD 202/203 guidelines .

Q. How do interactions between this compound and biological membranes influence its applications in material science?

Methodological Answer:

  • Membrane Permeability Assays : Use fluorescence-based techniques (e.g., calcein leakage from liposomes) to quantify membrane disruption .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers or synthetic polymers (e.g., polylactic acid) to assess compatibility .
  • Advanced Imaging : Atomic force microscopy (AFM) visualizes structural changes in membranes upon compound exposure .

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